

# Introduction: Defining ent-Ticagrelor in the Pharmaceutical Landscape

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## Compound of Interest

Compound Name: *ent-Ticagrelor*

Cat. No.: *B1161530*

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**ent-Ticagrelor** is the enantiomer of Ticagrelor, a potent and clinically significant antiplatelet agent.[1] In the context of pharmaceutical development and quality control, **ent-Ticagrelor** is primarily regarded as a critical impurity of Ticagrelor.[2] Ticagrelor, a member of the cyclopentyl-triazolo-pyrimidine class, is a direct-acting, reversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor.[3][4][5] This receptor plays a pivotal role in ADP-mediated platelet activation and aggregation.[5][6] Unlike its predecessors, the thienopyridines (e.g., clopidogrel), Ticagrelor does not require metabolic activation, leading to a more rapid and consistent onset of its antiplatelet effect.[3][4][5]

Given the stereospecific nature of drug-receptor interactions, the presence of an enantiomeric impurity like **ent-Ticagrelor** is of significant regulatory and scientific concern. Its control and characterization are mandatory for ensuring the safety, efficacy, and quality of the final Ticagrelor drug product. This guide provides a comprehensive overview of the core technical data for **ent-Ticagrelor**, tailored for researchers, analytical scientists, and drug development professionals.

## Core Identification and Physicochemical Profile

The unique identification and physical characteristics of a molecule are foundational to all further research and development activities.

Chemical Abstract Service (CAS) Number: The definitive identifier for **ent-Ticagrelor** is 2096989-55-6.[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Systematic Name: (1R,2R,3S,5R)-3-(7-(((1S,2R)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[\[1\]](#)[\[2\]](#)[\[7\]](#)triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.  
[\[1\]](#)[\[7\]](#)[\[9\]](#)

The physicochemical properties of a compound are critical determinants of its behavior in both analytical systems and biological environments. These parameters influence everything from formulation development to pharmacokinetic profiles.

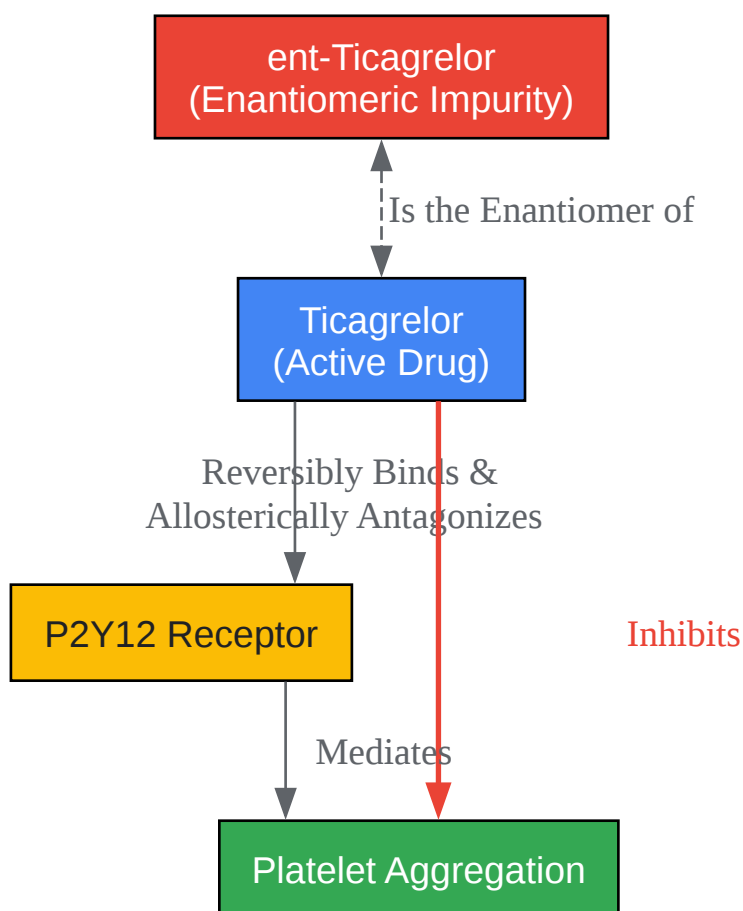
Table 1: Physicochemical Data for **ent-Ticagrelor** and Ticagrelor

Property	Data	Source(s)
CAS Number	2096989-55-6	<a href="#">[1]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Formula	C <sub>23</sub> H <sub>28</sub> F <sub>2</sub> N <sub>6</sub> O <sub>4</sub> S	<a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Molecular Weight	522.57 g/mol	<a href="#">[7]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Appearance	White to Off-White Solid	<a href="#">[9]</a>
Water Solubility	Low; 3.5 mg/L at pH 7 (for Ticagrelor)	<a href="#">[4]</a>
Log P (Octanol/Water)	log Dow > 4.02 at pH 5, 7, and 9 (for Ticagrelor)	<a href="#">[11]</a>
pKa	No pKa within the physiological range of pH 1-8 (for Ticagrelor)	<a href="#">[11]</a>
Hydrogen Bond Donors	4 (Calculated for Ticagrelor)	<a href="#">[10]</a>
Hydrogen Bond Acceptors	12 (Calculated for Ticagrelor)	<a href="#">[10]</a>
Rotatable Bonds	10 (Calculated for Ticagrelor)	<a href="#">[10]</a>

Note: As an enantiomer, **ent-Ticagrelor** shares the same non-chiral physicochemical properties as Ticagrelor. Data specific to Ticagrelor is provided where direct data for the enantiomer is unavailable, as it serves as a reliable surrogate for properties like solubility and pKa.

## The Significance of Chirality: Ticagrelor vs. ent-Ticagrelor

The relationship between Ticagrelor and its enantiomer is fundamental to understanding its pharmacology and the necessity for stringent analytical control. Ticagrelor's therapeutic effect is derived from its specific three-dimensional interaction with the P2Y12 receptor.



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Caption: Logical relationship between Ticagrelor, its enantiomer, and its pharmacological target.

## Synthesis and Manufacturing Considerations

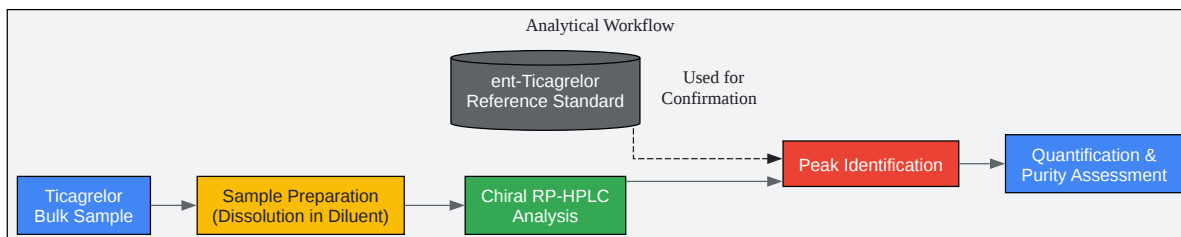
The synthesis of Ticagrelor is a complex, multi-step process.<sup>[12][13][14]</sup> A key challenge in such syntheses is the control of stereochemistry to ensure the desired enantiomer is produced with high purity. The formation of **ent-Ticagrelor** can occur if chiral integrity is not maintained throughout the manufacturing process.

A common approach to Ticagrelor synthesis is convergent, where different fragments of the molecule are prepared separately and then combined.<sup>[15][16]</sup> For instance, one reported method involves the condensation of a pyrimidine amine derivative with a cyclopentyl derivative, followed by the construction of the triazole ring and subsequent condensation with a cyclopropylamine derivative.<sup>[13][15]</sup>

**Causality in Impurity Formation:** The generation of **ent-Ticagrelor** is typically linked to the starting materials or reagents used in these stereospecific steps. If a chiral starting material contains its opposite enantiomer, or if a reaction condition causes racemization at a key stereocenter, the undesired **ent-Ticagrelor** will be formed. Therefore, robust process controls and the use of high-purity chiral building blocks are paramount.

## Analytical Characterization and Quality Control

The primary use of isolated **ent-Ticagrelor** in a research and development setting is as a reference standard for analytical method development and validation.<sup>[1]</sup> Regulatory guidelines mandate the identification and quantification of impurities, particularly enantiomeric ones, in any drug substance.



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Caption: Experimental workflow for the quantification of **ent-Ticagrelor** impurity.

## Protocol: Chiral HPLC Method for Ticagrelor and Its Enantiomer

The separation of enantiomers requires a chiral environment, typically achieved using a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC). While specific validated methods are often proprietary, the following protocol outlines a typical approach based on published literature for achiral and stability-indicating methods, adapted for chiral separation.<sup>[17][18][19][20][21]</sup>

Objective: To separate and quantify **ent-Ticagrelor** from Ticagrelor in a bulk drug sample.

Methodology:

- Instrumentation:
  - A High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV detector.
- Chromatographic Conditions:

- Column (Stationary Phase): A chiral stationary phase is required. A common choice would be a polysaccharide-based CSP, such as one coated or immobilized with cellulose or amylose derivatives (e.g., Chiralpak IA, IB, IC, etc.). The specific column must be selected through method development. For the purpose of this guide, we will refer to a generic chiral column.
- Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-Hexane or Heptane) and a polar organic modifier (e.g., Isopropanol, Ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape. A typical starting point could be 80:20 (v/v) n-Hexane:Isopropanol.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25 °C.
- Detection Wavelength: 254 nm or 255 nm.[17]
- Injection Volume: 10 µL.[17]
- Preparation of Solutions:
  - Diluent: Mobile phase is often a suitable diluent.
  - Standard Solution: Prepare a stock solution of the **ent-Ticagrelor** reference standard in the diluent at a known concentration (e.g., 0.15 mg/mL, corresponding to a 0.15% impurity level relative to a 100 mg/mL main compound solution).
  - Sample Solution: Accurately weigh and dissolve the Ticagrelor bulk sample in the diluent to a known concentration (e.g., 100 mg/mL).
- Procedure:
  1. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
  2. Inject a blank (diluent) to ensure no interfering peaks are present.
  3. Inject the Standard Solution to determine the retention time and response factor for **ent-Ticagrelor**.

4. Inject the Sample Solution.
  5. Identify the peaks corresponding to Ticagrelor and **ent-Ticagrelor** based on their retention times relative to the standard.
- System Validation (Trustworthiness):
    - Specificity: The method must demonstrate baseline separation between the two enantiomers and any other process-related impurities.
    - Linearity: A calibration curve for **ent-Ticagrelor** should be established over a range of concentrations (e.g., from the Limit of Quantification to 150% of the specification limit) with a correlation coefficient ( $r^2$ ) of  $>0.999$ .
    - Accuracy: Recovery studies should be performed by spiking the main drug sample with known amounts of **ent-Ticagrelor**. Recoveries should typically be within 98-102%.
    - Precision: Repeatability (intra-day) and intermediate precision (inter-day) should be assessed, with a relative standard deviation (%RSD) of  $<2\%$ .
    - Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of **ent-Ticagrelor** that can be reliably detected and quantified must be determined.[\[17\]](#)

## Biological and Clinical Context

While **ent-Ticagrelor** itself is not the active therapeutic agent, understanding its potential biological activity is crucial from a safety perspective. Enantiomers of a drug can have different pharmacological or toxicological profiles. Although detailed public data on the specific pharmacology of **ent-Ticagrelor** is scarce, regulatory bodies assume that an enantiomeric impurity could have undesirable effects. Therefore, its level is strictly controlled to a low limit (typically  $<0.15\%$  as per ICH guidelines) in the final active pharmaceutical ingredient (API).

The parent compound, Ticagrelor, has a well-documented clinical profile. It is used to prevent thrombotic events such as stroke or heart attack in patients with acute coronary syndrome (ACS).[\[4\]](#)[\[18\]](#) Its reversible binding allows for a faster offset of action compared to irreversible inhibitors, which can be an advantage if a patient requires urgent surgery.[\[3\]](#)[\[5\]](#)

## Conclusion

**ent-Ticagrelor** is a critical molecule in the world of pharmaceutical sciences, not for its therapeutic effect, but as a marker of purity and process control in the manufacturing of Ticagrelor. A thorough understanding of its physicochemical properties, the rationale for its analytical detection, and the methods used for its quantification are essential for any scientist or researcher involved in the development, manufacturing, or quality control of Ticagrelor. The use of a well-characterized **ent-Ticagrelor** reference standard within a validated, self-validating analytical system is the cornerstone of ensuring the final drug product is safe, effective, and of high quality.

## References

- ChemWhat. Ticagrelor Enantiomer impurity CAS#: 2096989-55-6.
- BOC Sciences. CAS 2096989-55-6 **ent-Ticagrelor**.
- LGC Standards. **ent-Ticagrelor** | TRC-T437710-25MG.
- Pharmaffiliates. CAS No : 2096989-55-6 | Product Name : **ent-Ticagrelor**.
- CymitQuimica. **ent-Ticagrelor**.
- Teng, R. (2011). Ticagrelor: from discovery to Phase III clinical trial. PubMed.
- Iyer, M., et al. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Research & Reviews: Journal of Pharmaceutical Analysis.
- Reddy, S. V., et al. (2017). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI-PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. RASĀYAN Journal of Chemistry.
- Zahra, A., et al. (2019). Analytical Methodologies for the Determination of Ticagrelor.
- Wikipedia. Ticagrelor.
- ResearchGate. (2025). Analytical method development and validation studies of ticagrelor tablets by RP-HPLC.
- PharmaCompass.com.
- International Journal of Research Trends and Innovation. (2021).
- ResearchGate. (2024). A Review on Analytical Methods for Determination of Ticagrelor in Bulk and its Pharmaceutical Dosage Form.
- Khile, A. S., et al. (2018). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO<sub>2</sub> catalyzed formation of triazole ring. Scientific Reports.
- Benchchem. The Discovery and Synthesis of Ticagrelor: A Technical Guide.
- U.S. Food and Drug Administration. (2010). Environmental Assessment for Ticagrelor.

- Journal of Organic and Pharmaceutical Chemistry. (2017). Novel synthesis of Ticagrelor, an antithrombotic drug.
- Zhang, H., et al. (2012). Synthesis and Biological Evaluation of Ticagrelor Derivatives as Novel Antiplatelet Agents. Bioorganic & Medicinal Chemistry Letters.
- National Center for Biotechnology Information. Ticagrelor | C<sub>23</sub>H<sub>28</sub>F<sub>2</sub>N<sub>6</sub>O<sub>4</sub>S | CID 9871419. PubChem.
- Husted, S., & van Giezen, J. J. (2009). Ticagrelor: the first reversibly binding oral P<sub>2</sub>Y<sub>12</sub> receptor antagonist. Cardiovascular Therapeutics.

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## Sources

- [1. chemwhat.com](https://chemwhat.com) [chemwhat.com]
- [2. bocsci.com](https://bocsci.com) [bocsci.com]
- [3. Ticagrelor: from discovery to Phase III clinical trial - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [4. Ticagrelor - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- [5. Ticagrelor: the first reversibly binding oral P<sub>2</sub>Y<sub>12</sub> receptor antagonist - PubMed](#) [pubmed.ncbi.nlm.nih.gov]
- [6. Ticagrelor | C<sub>23</sub>H<sub>28</sub>F<sub>2</sub>N<sub>6</sub>O<sub>4</sub>S | CID 9871419 - PubChem](#) [pubchem.ncbi.nlm.nih.gov]
- [7. ent-Ticagrelor | TRC-T437710-25MG | LGC Standards](#) [lgcstandards.com]
- [8. pharmaffiliates.com](https://pharmaffiliates.com) [pharmaffiliates.com]
- [9. ent-Ticagrelor | CymitQuimica](#) [cymitquimica.com]
- [10. Ticagrelor | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com](#) [pharmacompass.com]
- [11. accessdata.fda.gov](https://accessdata.fda.gov) [accessdata.fda.gov]
- [12. Bot Verification](https://rasayanjournal.co.in) [rasayanjournal.co.in]
- [13. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO<sub>2</sub> catalyzed formation of triazole ring - PMC](#) [pmc.ncbi.nlm.nih.gov]
- [14. jocpr.com](https://jocpr.com) [jocpr.com]

- [15. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [16. Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [17. rroj.com \[rroj.com\]](https://rroj.com)
- [18. Analytical methodologies for the determination of ticagrelor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [19. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [20. ijrti.org \[ijrti.org\]](https://ijrti.org)
- [21. researchgate.net \[researchgate.net\]](https://researchgate.net)
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